molecular formula C13H7Cl4N B11568547 3,4-dichloro-N-[(E)-(2,6-dichlorophenyl)methylidene]aniline

3,4-dichloro-N-[(E)-(2,6-dichlorophenyl)methylidene]aniline

Cat. No.: B11568547
M. Wt: 319.0 g/mol
InChI Key: FVNBWPIUDLJQMR-UHFFFAOYSA-N
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Description

(E)-1-(2,6-Dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine is an organic compound characterized by the presence of two dichlorophenyl groups connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,6-dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3,4-dichloroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of (E)-1-(2,6-dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,6-Dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the methanimine linkage to an amine group.

    Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Introduction of new functional groups in place of halogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl groups and methanimine linkage play a crucial role in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4-Dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine
  • (E)-1-(2,6-Dichlorophenyl)-N-(2,4-dichlorophenyl)methanimine
  • (E)-1-(2,6-Dichlorophenyl)-N-(3,5-dichlorophenyl)methanimine

Uniqueness

(E)-1-(2,6-Dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This distinct arrangement can result in different binding affinities and selectivities compared to similar compounds.

Properties

Molecular Formula

C13H7Cl4N

Molecular Weight

319.0 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)-N-(3,4-dichlorophenyl)methanimine

InChI

InChI=1S/C13H7Cl4N/c14-10-2-1-3-11(15)9(10)7-18-8-4-5-12(16)13(17)6-8/h1-7H

InChI Key

FVNBWPIUDLJQMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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